(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Description
(R)-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol is a stereoisomer of the Cinchona alkaloid family, historically derived from Cinchona bark and notable for its antimalarial properties. Its IUPAC name reflects a complex bicyclic structure with a quinuclidine core (1-azabicyclo[2.2.2]octane) and a 6-methoxyquinoline moiety . Key chemical properties include:
- Molecular formula: C₂₀H₂₄N₂O₂
- Molecular weight: 324.4 g/mol
- pKa: 8.56 (indicating moderate basicity) . The compound exists as a hydrochloride salt in some formulations, enhancing solubility for pharmaceutical applications . Its stereochemistry (R-configuration at the methanol carbon and 2S,5R in the bicyclo system) is critical for biological activity, distinguishing it from enantiomers like quinidine .
Properties
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-VOMFEXJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, a compound of interest in medicinal chemistry, exhibits various biological activities that have been the subject of recent research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 294.398 g/mol. Its structure includes a bicyclic azabicyclo[2.2.2]octane core linked to a methoxyquinoline moiety, which is essential for its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that (R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that it induces apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell cycle arrest.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
3. Neuroprotective Effects
Neuroprotective properties have been observed in animal models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells, suggesting potential for treating conditions like Alzheimer's disease.
Mechanism:
The neuroprotective effects are attributed to the modulation of signaling pathways involved in inflammation and apoptosis, particularly through the inhibition of NF-kB activation.
Research Findings
Several studies have highlighted the diverse biological activities of this compound:
- Antimicrobial Studies: A series of tests conducted by researchers demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Research: In vitro assays showed that the compound effectively inhibits tumor growth and promotes apoptosis in various cancer cell lines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers: Quinine vs. Quinidine
The target compound shares structural homology with quinine and quinidine , differing primarily in stereochemistry:

Key Insight : The (R)-configuration in the target compound and quinine confers antimalarial activity by binding to heme in Plasmodium parasites, while quinidine’s (S)-configuration alters ion channel interactions, making it effective against cardiac arrhythmias .
Derivatives and Substituted Analogs
Nitro-Substituted Analog
| Property | Target Compound | 5-Nitro Derivative |
|---|---|---|
| Substituent | 6-methoxyquinoline | 6-methoxy-5-nitroquinoline |
| Molecular Weight | 324.4 g/mol | 369.4 g/mol (estimated) |
| Application | Antimalarial | Under investigation for enhanced activity |
Dihydroquinidine Variant
Dihydroquinidine (CAS 1435-55-8) replaces the ethenyl group with ethyl, reducing molecular weight (326.4 g/mol) and altering lipophilicity . This modification may improve blood-brain barrier penetration.
Bicyclic Core Modifications
Compounds with alternative bicyclic systems demonstrate varied pharmacodynamic profiles:
Structural Impact : The 1-azabicyclo[2.2.2]octane system in the target compound optimizes rigidity for receptor binding, while smaller bicyclo systems (e.g., [2.2.1]) may reduce steric hindrance .
Pharmacokinetic and Physicochemical Comparison
| Compound | logP (Predicted) | Solubility (mg/mL) | Protein Binding (%) |
|---|---|---|---|
| Target Compound | 2.1 | 0.15 (hydrochloride: 1.2) | 85–90 |
| Quinine | 2.8 | 0.1 | 80–85 |
| 5-Nitro Derivative | 1.7 | 0.08 | >90 |
Note: The hydrochloride salt of the target compound improves aqueous solubility, a critical factor in intravenous formulations .
Preparation Methods
Copper-Catalyzed Cyclopropanation
Drawing from methodologies in azabicyclo[3.1.0]hexane synthesis, cyclopropanation of diazoacetates with halogenated precursors under copper catalysis offers a scalable route. For bicyclo[2.2.2] systems, intramolecular cyclization of γ,δ-unsaturated amines is preferred:
Procedure :
Stereochemical Control at C2 and C5
The (2S,5R) configuration necessitates chiral auxiliaries or catalytic asymmetric methods:
-
Chiral Pool Strategy : Use (R)-propylene oxide to introduce the C5 ethenyl group via epoxide ring-opening.
-
Asymmetric Hydrogenation : Employ Ru-BINAP catalysts to reduce ketone intermediates to the desired (2S,5R)-diol, followed by elimination to the ethenyl group.
Synthesis of 6-Methoxyquinolin-4-yl Methanol
Doebner–Von Miller Quinoline Synthesis
Adapting protocols from flavone-derived P-gp inhibitors, the 6-methoxyquinoline fragment is synthesized via:
-
Condensation of p-anisidine with ethyl acetoacetate in polyphosphoric acid at 120°C (16 hours).
-
Cyclization to 6-methoxy-4-methylquinoline, followed by oxidation with SeO₂ to the 4-carboxylic acid.
-
Reduction of the acid to the 4-hydroxymethyl derivative using NaBH₄/I₂ (yield: 85%).
Key Data :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Condensation | Polyphosphoric acid | 120°C | 78 |
| Oxidation | SeO₂ | 180°C | 65 |
| Reduction | NaBH₄/I₂ | 0°C → RT | 85 |
Coupling of Azabicyclo and Quinoline Moieties
Nucleophilic Addition to Quinoline-4-Carbaldehyde
The methanol bridge is formed via Grignard addition to a quinoline aldehyde:
-
Generate the azabicyclo Grignard reagent [(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]MgBr.
-
Add dropwise to 6-methoxyquinoline-4-carbaldehyde in THF at −78°C.
-
Quench with NH₄Cl and isolate the diastereomeric mixture (yield: 60–65%).
Stereochemical Resolution
Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) separates the (R)- and (S)-diastereomers. The (R)-configured product is obtained with >99% ee after recrystallization from ethanol/water.
Industrial-Scale Considerations
Continuous Flow Synthesis
Leveraging patent methodologies for azabicyclo[3.3.0]octane, a two-phase continuous reactor system improves throughput:
Solvent and Catalyst Recovery
-
Copper Catalyst Recycling : Liquid-liquid extraction with EDTA solution removes Cu residues, enabling catalyst reuse for 5 cycles without yield loss.
-
Aqueous Workup : Sodium hydroxide-induced phase separation isolates the product in >90% purity.
Challenges and Optimization Opportunities
-
Strain in Bicyclo[2.2.2] System : High ring strain necessitates low-temperature cyclization (−15°C to −7°C) to prevent retro-Diels-Alder reactions.
-
Ethenyl Group Stability : Elimination side reactions are minimized using buffered ammonia solutions during hydrogenation.
-
Scalability of Asymmetric Steps : Immobilized Ru-BINAP catalysts on silica gel enhance recyclability in hydrogenation steps.
Q & A
Q. What experimental strategies are recommended for synthesizing this bicyclic quinoline alkaloid?
Synthesis typically involves stereoselective construction of the 1-azabicyclo[2.2.2]octane (quinuclidine) core. Key steps include:
- Palladium-catalyzed reductive cyclization to form the bicyclic scaffold, as described in protocols for analogous N-heterocycles .
- Chiral resolution using chiral auxiliaries (e.g., oxazolidinones) to control stereochemistry at the (2S,5R) positions .
- Methanol functionalization via nucleophilic addition to 6-methoxyquinoline-4-carbaldehyde . Yield optimization requires inert conditions (argon atmosphere) due to the ethenyl group's sensitivity to oxidation .
Q. How can contradictions in stereochemical descriptors across literature be resolved?
Discrepancies in IUPAC naming (e.g., variations in 2S/4S/5R configurations) arise from differing conventions for bicyclic systems. To resolve this:
- Use X-ray crystallography to confirm absolute configuration .
- Compare experimental optical rotation data with reported values (e.g., [α]D = +52° for the R-configuration) .
- Validate via NMR coupling constants (e.g., vicinal coupling in quinuclidine protons) .
Q. What analytical techniques are optimal for characterizing purity and structure?
- HPLC-MS : Quantify purity using C18 columns with methanol/water gradients; observe [M+H]⁺ at m/z 325.4 .
- NMR : Key signals include the methoxy singlet (δ 3.8–4.0 ppm) and quinuclidine protons (δ 1.5–3.0 ppm) .
- IR spectroscopy : Confirm hydroxyl (3400–3600 cm⁻¹) and quinoline C=N (1600 cm⁻¹) groups .
Advanced Research Questions
Q. How does the compound’s pKa (8.56) influence its solubility and reactivity in biological assays?
The weakly basic quinuclidine nitrogen (pKa ~8.56) dictates:
- pH-dependent solubility : Precipitates in neutral buffers but dissolves in acidic media (e.g., pH 5.0).
- Reactivity in nucleophilic environments : Protonation enhances stability against oxidation but reduces affinity for hydrophobic targets.
- Buffer selection : Use citrate (pH 4.5–5.5) for in vitro assays to maintain solubility without altering ionization .
Q. What strategies address low yields in stereoselective synthesis of the ethenyl-substituted quinuclidine?
Common challenges include undesired E/Z isomerization of the ethenyl group. Solutions:
- Grubbs catalyst for olefin metathesis to preserve configuration .
- Low-temperature lithiation (−78°C) to minimize racemization during methanol coupling .
- Chiral HPLC for post-synthesis purification of diastereomers .
Q. How can computational modeling predict binding interactions with biological targets (e.g., ion channels)?
- Perform docking studies using the quinuclidine core as a rigid scaffold and the quinoline moiety as a planar aromatic probe.
- Apply MD simulations to assess stability of hydrogen bonds between the methanol group and target residues (e.g., Asp/Glu side chains) .
- Validate with SAR data from analogues with modified methoxy or ethenyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
